molecular formula C19H28N4 B6713635 N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2,2-dimethyl-1-(2-methylphenyl)propan-1-amine

N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2,2-dimethyl-1-(2-methylphenyl)propan-1-amine

Cat. No.: B6713635
M. Wt: 312.5 g/mol
InChI Key: UVBSZCRPFUBGPW-UHFFFAOYSA-N
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Description

N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2,2-dimethyl-1-(2-methylphenyl)propan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Properties

IUPAC Name

N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2,2-dimethyl-1-(2-methylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4/c1-13-8-6-7-9-15(13)17(19(2,3)4)20-12-16-21-22-18(23(16)5)14-10-11-14/h6-9,14,17,20H,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBSZCRPFUBGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(C)(C)C)NCC2=NN=C(N2C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2,2-dimethyl-1-(2-methylphenyl)propan-1-amine typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the triazole ring, followed by alkylation and subsequent functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2,2-dimethyl-1-(2-methylphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and pH levels to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2,2-dimethyl-1-(2-methylphenyl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2,2-dimethyl-1-(2-methylphenyl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various receptors, influencing biological pathways. This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Indole derivatives: These compounds have a different core structure but can have overlapping applications in medicinal chemistry.

Uniqueness

N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2,2-dimethyl-1-(2-methylphenyl)propan-1-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopropyl and methylphenyl groups contribute to its stability and reactivity, making it a valuable compound for research and development .

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